N-[4-(aminomethyl)oxan-4-yl]-5-methoxypyridine-3-sulfonamide
Description
N-[4-(aminomethyl)oxan-4-yl]-5-methoxypyridine-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxane ring, a methoxypyridine moiety, and a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[4-(aminomethyl)oxan-4-yl]-5-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-18-10-6-11(8-14-7-10)20(16,17)15-12(9-13)2-4-19-5-3-12/h6-8,15H,2-5,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPSBYNFPIHADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)S(=O)(=O)NC2(CCOCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)oxan-4-yl]-5-methoxypyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the oxane ring and the methoxypyridine moiety. One common method involves the reaction of 4-aminomethyltetrahydropyran with appropriate reagents to form the oxane ring . The methoxypyridine moiety can be synthesized through standard organic synthesis techniques involving pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)oxan-4-yl]-5-methoxypyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
N-[4-(aminomethyl)oxan-4-yl]-5-methoxypyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)oxan-4-yl]-5-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the methoxypyridine moiety may interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Aminomethyltetrahydropyran: Shares the oxane ring structure but lacks the methoxypyridine and sulfonamide groups.
N-[4-(aminomethyl)oxan-4-yl]-4-methanesulfonylbenzamide: Similar sulfonamide functionality but with a different aromatic moiety.
Uniqueness
N-[4-(aminomethyl)oxan-4-yl]-5-methoxypyridine-3-sulfonamide is unique due to its combination of an oxane ring, methoxypyridine moiety, and sulfonamide group, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
